molecular formula C15H12BrN3O2 B5090533 2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5090533
M. Wt: 346.18 g/mol
InChI Key: IPZHIXOXKWVMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is believed that this compound targets specific proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and division. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in laboratory experiments is its potent anti-cancer activity. This compound has been shown to be effective against several cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several potential future directions for research on 2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its anti-cancer activity. Another direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound for use in humans.
Conclusion:
In conclusion, 2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has significant potential in scientific research, particularly in the field of medicinal chemistry. This compound has potent anti-cancer activity and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to determine the potential of this compound for use in humans and to explore its various future directions in scientific research.

Synthesis Methods

The synthesis of 2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-bromo-4-methylphenol with 2-chloroacetic acid hydrazide in the presence of a base. The resulting product is then reacted with pyridine-2-carbaldehyde to obtain the final compound. This method is a straightforward and efficient way to synthesize this compound.

Scientific Research Applications

2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-10-5-6-13(11(16)8-10)20-9-14-18-15(19-21-14)12-4-2-3-7-17-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZHIXOXKWVMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Bromo-4-methylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

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